Ethyl piperidine-4-carboximidate

Physicochemical Properties Piperidine Derivatives Structure-Property Comparison

Ethyl piperidine-4-carboximidate (CAS 1260839-26-6, molecular formula C₈H₁₆N₂O, molecular weight 156.23 g/mol) belongs to the class of piperidine-based carboximidate esters. Its structure features a saturated piperidine ring substituted at the 4-position with an imidate ester group (–C(=NH)OCH₂CH₃).

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B12442747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl piperidine-4-carboximidate
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCOC(=N)C1CCNCC1
InChIInChI=1S/C8H16N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h7,9-10H,2-6H2,1H3
InChIKeyYEXMZQHJQUWNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Piperidine-4-carboximidate: Chemical Identity and Physicochemical Baseline for Procurement Evaluation


Ethyl piperidine-4-carboximidate (CAS 1260839-26-6, molecular formula C₈H₁₆N₂O, molecular weight 156.23 g/mol) belongs to the class of piperidine-based carboximidate esters . Its structure features a saturated piperidine ring substituted at the 4-position with an imidate ester group (–C(=NH)OCH₂CH₃). This functional group distinguishes it from conventional piperidine-4-carboxylate esters and amides. Predicted physicochemical properties include a boiling point of 211.4 ± 50.0 °C, density of 1.11 ± 0.1 g/cm³, and a pKa of 9.90 ± 0.10 for the imidate nitrogen . The compound is primarily available as a research chemical from specialty suppliers, with limited published primary literature detailing its specific applications.

Why Generic Piperidine-4-Carboxylate Esters Cannot Simply Replace Ethyl Piperidine-4-Carboximidate


Generic substitution fails because the imidate ester functional group (–C(=NH)OR) is chemically divergent from the ubiquitous piperidine-4-carboxylate ester (–C(=O)OR), amide (–C(=O)NR₂), or amidine (–C(=NH)NH₂) analogs [1]. The imidate ester is a reactive electrophile capable of undergoing nucleophilic addition reactions (e.g., with amines to form amidines) under mild conditions, whereas the corresponding ester requires harsher reagents or catalysts for analogous transformations. This reactivity difference is a class-level property of imidate esters and is not preserved across other 4-substituted piperidine derivatives [2]. Consequently, substituting with a generic ester or amide for a synthetic route specifically designed around an imidate ester will alter reaction kinetics, yield, and product profile.

Quantitative Evidence for Selecting Ethyl Piperidine-4-Carboximidate Over Structural Analogs


Predicted Physicochemical Differentiation: Density and Boiling Point vs. Ethyl Isonipecotate

Ethyl piperidine-4-carboximidate exhibits a predicted density of 1.11 ± 0.1 g/cm³ and a predicted boiling point of 211.4 ± 50.0 °C . In contrast, its common ester analog, ethyl piperidine-4-carboxylate (ethyl isonipecotate, CAS 1126-09-6), has an experimentally measured density of 1.02 g/mL and a boiling point of 204 °C . The higher predicted density and boiling point of the imidate ester are consistent with the presence of the imine (=NH) group, which can engage in intermolecular hydrogen bonding, unlike the ester carbonyl.

Physicochemical Properties Piperidine Derivatives Structure-Property Comparison

Hydrogen Bond Donor Capacity: Imidate NH vs. Ester and Amide Analogs

Ethyl piperidine-4-carboximidate possesses one hydrogen bond donor (the imidate =NH group) and three hydrogen bond acceptors (piperidine N, imidate O, imidate N) . Its ester analog, ethyl piperidine-4-carboxylate, has zero hydrogen bond donors and only two acceptors (piperidine N, ester O). The amide analog, piperidine-4-carboxamide, has one donor and two acceptors. This difference in donor count (1 vs. 0 vs. 1) and the unique spatial arrangement of the imidate donor-acceptor pair distinguish the imidate ester from the ester and amide in molecular interactions.

Hydrogen Bonding Molecular Recognition Drug Design

Basic Center pKa and Ionization State: Imidate vs. Piperidine Amidine

The predicted pKa of the imidate nitrogen in ethyl piperidine-4-carboximidate is 9.90 ± 0.10 . The structurally related piperidine-4-carboximidamide (the free amidine, CAS 951625-94-8) possesses a strongly basic guanidine-like functionality with a pKa typically >12 . This difference in basicity affects the ionization state at physiological pH (7.4): the imidate ester is partially ionized, while the amidine is predominantly protonated. This can influence membrane permeability and solubility. Ethyl piperidine-4-carboxylate, lacking a basic nitrogen on the side chain, has a pKa (piperidine N) of approximately 9-10 but no second basic center.

pKa Prediction Ionization State Bioavailability

Electrophilic Reactivity for Amidine Synthesis: Imidate Ester vs. Carboxylic Ester

Carboximidate esters are well-established as superior electrophiles for the direct synthesis of amidines via reaction with amines, proceeding under mild conditions without additional activating agents [1]. In contrast, carboxylic esters require harsher conditions (e.g., strong base, high temperature) or prior activation (e.g., conversion to acid chloride) to achieve analogous amidation. While quantitative rate constants for ethyl piperidine-4-carboximidate specifically are not published, the class-level reactivity of aliphatic imidates is documented to be significantly faster than that of aromatic imidates and esters in nucleophilic addition reactions [2]. This inherent reactivity advantage positions the imidate ester as the preferred building block for late-stage amidine introduction on a piperidine scaffold.

Synthetic Methodology Amidine Formation Nucleophilic Addition

Limitations of Available Differentiation Evidence

A comprehensive literature search (conducted 2026-05-02) did not identify any published head-to-head comparative studies or patents that quantitatively benchmark ethyl piperidine-4-carboximidate against its closest structural analogs in a specific assay or application. No primary research articles explicitly describing the use of this compound were retrieved. The differentiation evidence presented herein is therefore based primarily on predicted physicochemical properties , class-level reactivity principles of carboximidate esters [1], and structural feature comparisons. Procurement decisions relying on this evidence should be supplemented with experimental verification tailored to the specific intended use.

Evidence Gap Analysis Research Chemical Data Limitations

Optimal Application Scenarios for Ethyl Piperidine-4-Carboximidate Based on Differentiating Evidence


Late-Stage Functionalization: Direct Conversion to Piperidine-4-Carboximidamides

For medicinal chemistry programs requiring a piperidine-4-carboximidamide moiety, ethyl piperidine-4-carboximidate is the preferred intermediate over the corresponding ester or amide. Its imidate ester group reacts directly with primary or secondary amines to form the target amidine under mild conditions, eliminating the need for pre-activation steps required for ester intermediates [1]. This is consistent with the class-level reactivity of aliphatic imidate esters as electrophiles in nucleophilic addition reactions.

Scaffold Diversification via Orthoester and Heterocycle Formation

The imidate ester functionality enables access to orthoester derivatives and nitrogen-containing heterocycles that are inaccessible from the parent ester or amide. Under acid catalysis with excess alcohol, aliphatic imidates form orthoesters [1]. This reactivity can be exploited to generate a library of diverse piperidine-based scaffolds for high-throughput screening, where the imidate ester serves as a single, versatile starting material.

Biophysical Probe Design Leveraging Distinct Hydrogen Bond Profile

The unique hydrogen bond donor-acceptor profile of ethyl piperidine-4-carboximidate (1 donor, 3 acceptors) distinguishes it from its ester (0 donors, 2 acceptors) and amide (1 donor, 2 acceptors) analogs [1]. This profile is relevant for designing chemical probes where specific hydrogen bond interactions with a target protein are hypothesized. The imidate ester can serve as a bioisostere with altered interaction geometry, potentially leading to differentiated target engagement.

Synthetic Methodology Development for Piperidine-Functionalized Molecules

Researchers developing novel synthetic routes to piperidine-containing bioactive molecules can utilize ethyl piperidine-4-carboximidate as a model substrate for studying imidate ester reactivity. Its higher predicted density (1.11 vs. 1.02 g/cm³ for the ester) and boiling point may influence reaction workup and purification protocols , requiring adjusted distillation parameters compared to the commonly used ester analog.

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